![molecular formula C19H21N3O2S2 B2880732 N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291843-39-4](/img/structure/B2880732.png)
N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, related to the chemical structure of interest, act as potent inhibitors against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making their inhibitors valuable in cancer therapy due to their potential to halt the proliferation of cancer cells. The study by Gangjee et al. (2008) highlighted the synthesis of classical and nonclassical antifolates based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, showing potent dual inhibitory activities against human TS and DHFR, with compound 4 being the most potent known dual inhibitor to date (Gangjee, Qiu, Li, & Kisliuk, 2008).
Histamine H4 Receptor Ligands
Another study focused on the structure-activity relationships (SAR) of 2-aminopyrimidines, similar in structure to the compound , as ligands for the histamine H4 receptor (H4R). These ligands have shown potential in treating inflammatory conditions and pain through their action on the H4R. The research led to the identification of potent in vitro and in vivo anti-inflammatory and antinociceptive agents, underscoring the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Coordination Chemistry for Material Science
The compound and its analogs have also been studied in the context of coordination chemistry. Siedle et al. (2007) explored the coordination chemistry of dinucleating P2N2S ligands, leading to the preparation and characterization of cationic palladium complexes. Such research is vital for the development of new materials with potential applications in catalysis and polymerization, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in material science (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Antitumor Activity
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activities, revealing that certain compounds display potent anticancer activity against various human cancer cell lines. This research contributes to the development of new chemotherapeutic agents, showcasing the potential of thieno[2,3-d]pyrimidine derivatives in oncology (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Anti-Arthritic Agents
The investigation into 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives, which share a similar interest in modifying specific structural motifs for biological activity, showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. These compounds have been effective in animal models of arthritis without ulcerogenic activities, highlighting the potential for developing new anti-inflammatory and anti-arthritic medications (Inagaki et al., 2000).
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-12-7-5-6-8-14(12)22-17(24)16-13(9-10-25-16)20-18(22)26-11-15(23)21-19(2,3)4/h5-10H,11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWKLCPDGITVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)
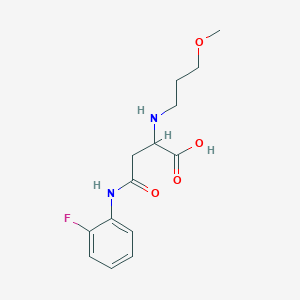
![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)

![2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2880657.png)
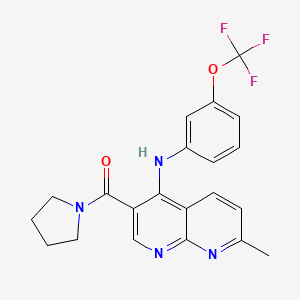

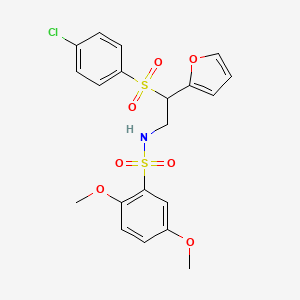
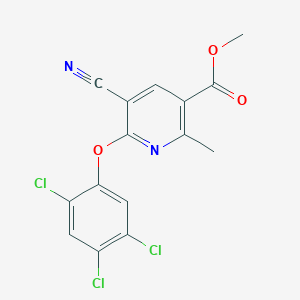
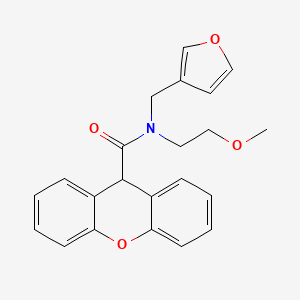
![Ethyl 5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2880665.png)
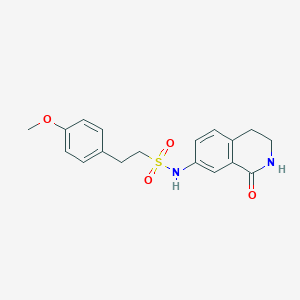
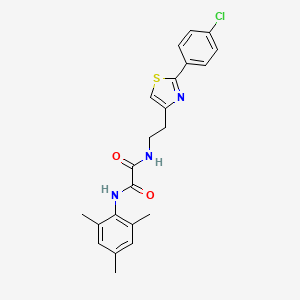
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)